2-(Chloromethyl)-4-(trifluoromethyl)thiophene
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQIXZANVWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the chloromethylation of 4-(trifluoromethyl)thiophene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of difluoromethyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized thiophenes.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Substituent Position and Ring System Variations
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine Structure: Chloromethyl and trifluoromethyl groups are attached to a pyridine ring instead of a thiophene. Properties: Melting point = 77–78°C, purity = 95%, molecular weight = 257.68 g/mol.
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
- Structure : Incorporates a morpholine ring linked to a chloromethyl/trifluoromethyl-substituted benzene.
- Properties : Melting point = 52–54°C, molecular weight = 279.68 g/mol.
- Significance : Highlights the impact of bulky substituents (e.g., morpholine) on thermal stability compared to simpler thiophene derivatives .
3-(Chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (4c)
- Structure : Biphenyl system with -CH₂Cl and -CF₃ groups.
- Properties : Synthesized via Pd-catalyzed coupling; characterized by NMR and HRMS.
- Significance : Illustrates synthetic strategies for introducing chloromethyl groups into aromatic systems, relevant to functionalizing thiophenes .
Thiophene-Based Derivatives
4-Bromo-2-(chloromethyl)thiophene Structure: Bromine replaces the -CF₃ group at the 4-position. Properties: CAS 170859-70-8; used in safety assessments (GHS).
Methyl 3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylate
- Structure : Contains chlorosulfonyl and ester groups.
- Properties : Molecular weight = 419.23 g/mol, 95% purity.
- Significance : Sulfonyl and ester functionalities enhance utility in polymer chemistry compared to the simpler chloromethyl derivative .
Physicochemical Properties
Key Observations :
- The presence of -CF₃ generally lowers melting points compared to non-fluorinated analogs (e.g., 137°C for a sulfoxide-containing compound vs. 52–78°C for -CF₃ derivatives).
- Thiophene-based compounds often have lower molecular weights than biphenyl or morpholine-containing analogs.
Biological Activity
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The compound consists of a thiophene ring substituted with a chloromethyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Cytotoxicity : Studies have shown that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
- Antioxidant Properties : The presence of electron-withdrawing groups like trifluoromethyl can enhance antioxidant activity.
Cytotoxicity Studies
Research has indicated that compounds similar to this compound exhibit notable cytotoxicity against human cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 | |
| This compound | A-549 (Lung) | 22.09 | |
| Similar Thiophene Derivative | HeLa | 10.38 |
These findings indicate that the compound possesses significant cytotoxic potential, particularly against breast and lung cancer cell lines.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Observations from morphological studies show:
- Membrane Blebbing : Indicative of early apoptosis.
- Nuclear Disintegration : Suggesting late-stage apoptosis.
Cellular assays have confirmed these findings, with flow cytometry revealing increased levels of apoptotic markers in treated cells compared to controls.
Anti-inflammatory Activity
In addition to its cytotoxic effects, this compound may also exhibit anti-inflammatory properties. Related studies on thiophene derivatives have demonstrated their ability to inhibit key inflammatory mediators such as COX-2 and iNOS in RAW264.7 macrophages. The following table outlines the anti-inflammatory effects observed:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | COX-2 | 70% |
| Similar Thiophene Derivative | iNOS | 65% |
The inhibition of these enzymes suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Case Studies
- Study on MCF-7 and A-549 Cell Lines : This study evaluated the cytotoxicity of various thiophene derivatives, including this compound. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
- Anti-inflammatory Evaluation : In vitro studies assessed the impact of thiophene derivatives on pro-inflammatory cytokine production in macrophages. The results highlighted a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds.
Q & A
Q. What are reliable synthetic routes for 2-(Chloromethyl)-4-(trifluoromethyl)thiophene, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation or functionalization of thiophene derivatives. For example, chloromethylation of 4-(trifluoromethyl)thiophene using reagents like paraformaldehyde/HCl or chloromethyl ethers under controlled conditions. Purity optimization requires:
- Stepwise quenching to minimize side reactions (e.g., over-halogenation).
- Column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
- Low-temperature recrystallization (e.g., using THF/hexane) to isolate crystalline products .
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with ≥95% HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chloromethyl (–CH₂Cl) protons (δ 4.5–5.0 ppm) and trifluoromethyl (–CF₃) carbon signals (δ 120–125 ppm, quartets via ¹⁹F coupling) .
- IR Spectroscopy : Confirm C–Cl stretch (~650 cm⁻¹) and aromatic C=C/C–F stretches (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of substituents .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Strategies include:
- VT-NMR (Variable Temperature NMR) : Probe conformational changes by analyzing signal splitting at low temperatures .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
- Synchrotron XRD : Enhance resolution of crystallographic data to detect minor disorder in the chloromethyl group .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the chloromethyl site and electrophilicity at the thiophene ring .
- Transition State Modeling : Use software like Gaussian to simulate Suzuki-Miyaura coupling pathways, focusing on Pd(0) oxidative addition barriers .
- Solvent Effects : Apply COSMO-RS models to predict reaction rates in polar aprotic solvents (e.g., DMF, THF) .
Q. What toxicological considerations are relevant when handling this compound in biological studies?
- Methodological Answer :
- Ames Test : Screen for mutagenicity due to thiophene derivatives’ potential DNA intercalation .
- Hepatotoxicity Assays : Monitor cytochrome P450 inhibition in vitro (e.g., using HepG2 cells) .
- Environmental Safety : Follow waste protocols for chlorinated organics (e.g., neutralization with NaOH before disposal) .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing complex heterocycles or pharmaceuticals?
- Methodological Answer :
- Building Block for Spirocyclic Systems : React with diamines (e.g., carbazolyldiamine) to form dispirophosphazenes via nucleophilic substitution at the chloromethyl group .
- Trifluoromethyl Source : Participate in radical trifluoromethylation reactions for fluorinated drug candidates (e.g., kinase inhibitors) .
- Cross-Coupling Substrate : Employ in Stille couplings to introduce thiophene motifs into π-conjugated polymers for optoelectronics .
Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Detailed Experimental Logs : Document exact stoichiometry, solvent grades, and humidity levels (moisture-sensitive reactions) .
- Round-Robin Testing : Collaborate with multiple labs to validate synthetic protocols and characterize intermediates .
- Open Data Sharing : Deposit raw NMR, XRD, and HPLC files in repositories like PubChem or NIST for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
